molecular formula C25H24N4O2 B11371874 N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11371874
M. Wt: 412.5 g/mol
InChI Key: LGKFAZGPZKEJAF-UHFFFAOYSA-N
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Description

N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Hydroxymethyl Group: This step may involve the use of formaldehyde or other hydroxymethylating agents.

    Attachment of the Diphenylethyl and Methylphenyl Groups: These groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Known for their diverse biological activities.

    Benzyltriazoles: Similar structure with potential biological activities.

    Phenyltriazoles: Another class of triazole derivatives with various applications.

Uniqueness

N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(2-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C25H24N4O2/c1-18-10-8-9-15-23(18)29-27-22(17-30)24(28-29)25(31)26-16-21(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,21,30H,16-17H2,1H3,(H,26,31)

InChI Key

LGKFAZGPZKEJAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2N=C(C(=N2)C(=O)NCC(C3=CC=CC=C3)C4=CC=CC=C4)CO

Origin of Product

United States

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